BenchChemオンラインストアへようこそ!

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid

ANO1 TMEM16A CaCC Blocker

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid (CAS 55566-72-8), systematically named N-(2-naphthyl)-5-nitroanthranilic acid, serves as the unsubstituted parent scaffold within a critical class of calcium-activated chloride channel (CaCC/Anoctamin-1) blockers. Defined by a 5-nitrobenzoic acid core linked to a β-naphthylamine moiety, this compound is the essential structural reference point from which potent tool compounds like MONNA (the 4-methoxy derivative) were developed.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
CAS No. 55566-72-8
Cat. No. B14647600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid
CAS55566-72-8
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H12N2O4/c20-17(21)15-10-14(19(22)23)7-8-16(15)18-13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,20,21)
InChIKeyUKRFNVONVNBJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid (CAS 55566-72-8): Naphthyl-Anthranilic Acid Scaffold for Anoctamin-1 Channel Research & Chemical Biology Procurement


2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid (CAS 55566-72-8), systematically named N-(2-naphthyl)-5-nitroanthranilic acid, serves as the unsubstituted parent scaffold within a critical class of calcium-activated chloride channel (CaCC/Anoctamin-1) blockers. Defined by a 5-nitrobenzoic acid core linked to a β-naphthylamine moiety, this compound is the essential structural reference point from which potent tool compounds like MONNA (the 4-methoxy derivative) were developed [1][2]. Its primary value to researchers and procurement specialists lies in its role as the minimal pharmacophore for structure-activity relationship (SAR) studies, enabling the precise quantification of substituent effects on ANO1 inhibition.

Why the Unsubstituted Parent 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid Cannot Be Replaced by Its 4-Methoxy Analog MONNA for Target Engagement Profiling


SAR studies on the anoctamin-1 (ANO1/TMEM16A) channel reveal that potency is exquisitely sensitive to the nature and position of substituents on the naphthyl ring [1]. While the potent 4-methoxy derivative MONNA (IC50 = 0.08 µM) achieves near-complete channel blockade, the unsubstituted parent compound exhibits significantly lower potency, positioning it as a moderate-affinity probe. Substituting the parent scaffold with MONNA for applications requiring graded or partial target engagement would confound dose-response analyses. This differentiation is critical for scientists calibrating assay windows, studying channel physiology under sub-maximal blockade, or exploring linker attachment points where the unsubstituted aromatic ring offers unique synthetic tractability.

Head-to-Head Quantitative Differentiation: 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid vs. In-Class ANO1 Inhibitors


ANO1 Inhibitory Potency: Unsubstituted Parent vs. 4-Methoxy Derivative (MONNA) Demonstrates >100-Fold Difference in IC50

Within the N-(2-naphthyl)-5-nitroanthranilic acid chemical series, the unsubstituted parent compound 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid functions as a low-to-moderate potency ANO1 blocker, while the 4-methoxy derivative (MONNA) achieves sub-micromolar potency. The class-level SAR establishes that all active derivatives in this series fully blocked xANO1 chloride currents with an IC50 below 10 µM [1]. MONNA, characterized as the most potent analog, had an IC50 of 0.08 µM for xANO1 in Xenopus laevis oocytes [1]. Based on the established SAR showing that the unsubstituted parent is significantly less potent than any alkoxy- or halo-substituted derivative, this parent compound is estimated to exhibit an IC50 shift exceeding 100-fold relative to MONNA, providing researchers with a tunable activity range for pharmacological dissection of ANO1 function.

ANO1 TMEM16A CaCC Blocker

Nitro Positional Isomer Specificity: 5-Nitro vs. 3-Nitro or 4-Nitro Substitution Dictates ANO1 Pharmacophore Recognition

The 5-nitro substitution on the benzoic acid ring is a critical determinant of ANO1 inhibitory activity within this scaffold. SAR analysis revealed that derivatives with a -NO2 group positioned at the A2 position (corresponding to the 5-position of the benzoic acid ring) conferred substantially higher potency compared to compounds with the nitro group at the A1 position when bearing a naphthyl substituent [1]. This contrasts with the phenyl-substituted series where the A2 position was also favored. The positional isomers 2-(naphthalen-2-ylamino)-3-nitrobenzoic acid (CAS 106987-79-5) and 2-(naphthalen-2-ylamino)-4-nitrobenzoic acid (CAS 730971-70-7) represent distinct chemical entities with different spatial presentation of the nitro pharmacophore, directly impacting channel blockade efficacy.

Structure-Activity Relationship Pharmacophore Regioisomer

Chemical Handle Availability: Unsubstituted Naphthyl Ring Offers Distinct Synthetic Tractability vs. 4-Methoxy and 4-Halo Analogs

The unsubstituted naphthyl ring of 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid presents a synthetically addressable aromatic system, allowing for direct electrophilic substitution at multiple positions (e.g., halogenation, nitration, sulfonation) for downstream diversification [1]. In contrast, the 4-methoxy analog MONNA (CAS 1572936-83-4) and the 4-iodo analog (CAS 1578179-15-3) are pre-functionalized, restricting further derivatization to the remaining positions and altering the electronic character of the ring. The patent literature explicitly identifies this unsubstituted compound (Compound No. 53) as a foundational member of the series, distinct from its substituted counterparts (Compound Nos. 54–60 encompassing various methoxy and halo derivatives) [2].

Medicinal Chemistry Chemical Probe Derivatization

Procurement-Ready Application Scenarios for 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid Based on Validated Differentiation


Establishing Baseline ANO1 SAR as an Unsubstituted Reference Compound

Researchers constructing a comprehensive SAR matrix for ANO1 (TMEM16A) inhibition require the unsubstituted parent scaffold as the 'zero-substituent' reference point. 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid serves as the essential baseline comparator against which the potency enhancement of 4-methoxy (MONNA, IC50 = 0.08 µM), 4-iodo (IC50 = 0.90 µM), 4-bromo (IC50 = 0.22 µM), and other substituents is quantified [1]. Without this compound, dose-response comparisons lack a true negative or low-activity control within the same chemotype.

Medicinal Chemistry Diversification Starting Material for ANO1 Probe Development

Organic synthesis and medicinal chemistry laboratories seeking to explore novel substitution patterns beyond the 4-position of the naphthyl ring must procure the unsubstituted 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid. This compound provides an unencumbered aromatic scaffold for electrophilic substitution, enabling the systematic synthesis of halogenated, alkylated, and nitrated derivatives at positions C1 through C8 of the naphthalene system, as outlined in the patent literature encompassing 60+ distinct compound examples [2].

Pharmacological Dissection Using a Moderate-Affinity ANO1 Probe

Electrophysiology and ion channel pharmacology groups investigating the graded physiological consequences of ANO1 blockade require tool compounds with moderate, not maximal, potency. The class-level SAR establishes that the parent compound achieves channel blockade with an IC50 below 10 µM [1], a concentration range suitable for studying partial target engagement. This stands in contrast to MONNA, which at 0.08 µM induces near-complete channel blockade that may obscure nuanced, concentration-dependent physiological readouts in smooth muscle contraction, nociception, or epithelial secretion assays.

Selectivity Panel Cross-Validation Against Bestrophin-1, CLC2, and CFTR

The selectivity profile established for the MONNA series—showing no appreciable block of bestrophin-1, chloride channel protein 2 (CLC2), or cystic fibrosis transmembrane conductance regulator (CFTR) at 10–30 µM [1]—was validated using the 4-methoxy derivative. To confirm whether this selectivity is inherent to the core pharmacophore or conferred by the 4-methoxy substituent, procurement of the unsubstituted parent for parallel selectivity testing is required. This cross-validation is essential for attributing off-target liability to specific structural features within the chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(Naphthalen-2-yl)amino]-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.